

Crystal Structure Analysis of -Bromo Vinyl Boronic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *(Z)*-(2-Bromo-2-phenylvinyl)boronic acid

Cat. No.: B13646525

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Executive Summary

The Challenge:

-Halo vinyl boronic acids are critical synthons for accessing complex polyenes and stereodefined alkenes. However, their utility is historically limited by the inherent instability of the free boronic acid, which is prone to rapid protodeboronation and polymerization.

The Solution: This guide compares the structural integrity and performance of the two dominant derivatization strategies: MIDA (N-methyliminodiacetic acid) Boronates and Pinacol Esters.

Key Insight: Crystal structure analysis reveals that MIDA boronates rehybridize the boron center from

to

, locking the molecule in a rigid, tetrahedral cage. This structural shift shuts down the empty p-orbital responsible for transmetalation and instability, rendering

-bromo derivatives air-stable and crystalline. In contrast, Pinacol esters retain the planar

geometry, offering higher immediate reactivity but significantly lower stability.

Structural Comparison: MIDA vs. Pinacol

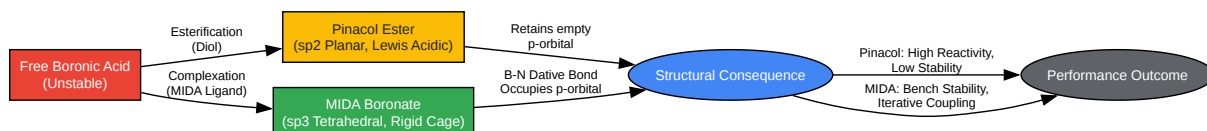
The fundamental difference in performance stems directly from the crystallographic geometry of the boron center.

Comparative Metrics Table

Feature	-Bromo Vinyl MIDA Boronate	-Bromo Vinyl Pinacol Ester
Boron Hybridization	(Tetrahedral)	(Trigonal Planar)
Physical State	Crystalline Solid (High MP)	Liquid / Oil (Low MP)
B-N Interaction	Strong Dative Bond (~1.69–1.72 Å)	None
Empty p-Orbital	Occupied (Shielded)	Available (Lewis Acidic)
Stability	Air/Water Stable, Chromatography Compatible	Moisture Sensitive, Requires Stabilizers
Reactivity Mode	"Slow Release" (Hydrolysis required)	Direct Transmetalation
-Radical Stability	Stabilized via B-N hyperconjugation	Less Stabilized

Structural Logic Diagram

The following diagram illustrates the mechanistic shift in stability driven by the ligand structure.



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Caption: Structural evolution from unstable free acid to planar pinacol ester and rigid tetrahedral MIDA boronate.

Detailed Crystallographic Analysis[1]

A. The MIDA Cage Effect

X-ray crystallography of trans-2-bromovinyl MIDA boronate confirms a rigid bicyclic framework.

- Geometry: The boron atom sits at the bridgehead of a [3.3.0] bicyclic system.
- B-N Bond: A transannular dative bond (approx. 1.69–1.72 Å) donates electron density from the nitrogen lone pair into the boron empty p-orbital.
- Consequence: This "occupancy" of the p-orbital removes the Lewis acidity of the boron, making it immune to anhydrous cross-coupling conditions. The C-Br bond is stabilized against elimination because the boron cannot participate in the
-system in this geometry.

B. The Pinacol Planarity

- Geometry: The
plane is coplanar with the vinyl group.
- Reactivity: The vacant p-orbital is orthogonal to the
-framework, allowing for rapid interaction with palladium catalysts (transmetalation). However, this same orbital invites attack by nucleophiles (water/base), leading to protodeboronation, especially when the electron-withdrawing bromine atom at the
-position increases the Lewis acidity of the boron.

Experimental Protocols

Protocol A: Synthesis of trans-2-Bromovinyl MIDA Boronate

This method utilizes a silane transmetalation strategy, which is superior to direct bromoboration for yield and purity.

Reagents:

- 1-Bromo-2-(trimethylsilyl)ethylene^[1]
- Boron tribromide ()
- MIDA Disodium Salt ()

Workflow:

- Transmetalation:
 - Cool a solution of 1-bromo-2-(trimethylsilyl)ethylene (1.0 equiv) in dry to -78 °C.
 - Add (1.0 equiv) dropwise.
 - Stir for 2 hours, allowing the mixture to warm to 0 °C. Mechanism: Boron-Silicon exchange generates the sensitive dibromoborane intermediate.
- Complexation (The "Cage" Formation):
 - Cannulate the reaction mixture into a suspension of (1.5 equiv) in DMSO at room temperature.

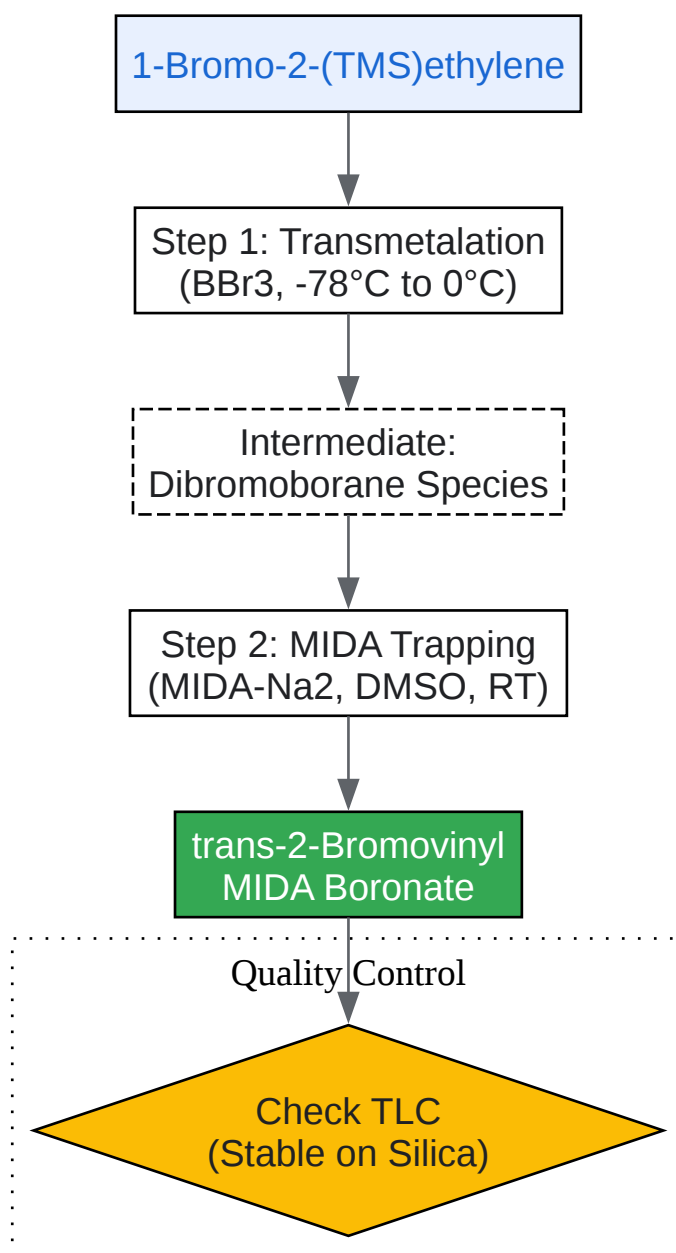
- Stir vigorously for 12 hours. The MIDA ligand displaces the bromides and "cages" the boron.
- Isolation:
 - Dilute with water and extract with Ethyl Acetate (EtOAc).
 - Wash organic layer with brine, dry over _____, and concentrate.
 - Purification: The product is stable to silica gel chromatography (Eluent: _____/Acetone).

Protocol B: Crystallization for X-Ray Analysis

Self-validating step: High-quality crystals are required to confirm the sp^3 geometry.

- Dissolution: Dissolve 50 mg of the purified MIDA boronate in a minimum amount of Acetone (~0.5 mL) in a small vial.
- Diffusion: Place this open vial inside a larger jar containing 10 mL of Diethyl Ether (_____).
- Equilibration: Seal the outer jar tightly. The ether vapors will slowly diffuse into the acetone solution, lowering the solubility.
- Harvest: Colorless, block-like crystals suitable for X-ray diffraction will form over 24-48 hours.

Synthesis Workflow Diagram



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Caption: Step-by-step synthesis of the MIDA boronate via silane-boron exchange.

Performance in Drug Development

Why choose MIDA? In iterative cross-coupling (ICC), the stability of the MIDA boronate allows it to act as a "masked" halide. You can couple the C-Br end of the molecule first (using a different catalyst or conditions) while the boron remains protected.

- Mechanism: Anhydrous conditions leave the MIDA cage intact.
- Activation: Mild aqueous base (

 or

) hydrolyzes the MIDA ligand, releasing the reactive boronic acid in situ for the next coupling step.

Why choose Pinacol? Use pinacol esters when the

-bromo vinyl group is the final step or when immediate reactivity is required without a deprotection step. Note that purification is often harder (distillation vs. crystallization).

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